molecular formula C17H16F2N2O B5738897 (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone CAS No. 314284-50-9

(2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B5738897
CAS No.: 314284-50-9
M. Wt: 302.32 g/mol
InChI Key: ZQYGZNGTMUFVBT-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative characterized by a 4-fluorophenyl-substituted piperazine ring and a 2-fluorophenyl group attached via a ketone linker. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Piperazine derivatives are widely studied for their versatility in drug design, particularly in modulating central nervous system (CNS) targets, enzymes, and receptors due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGZNGTMUFVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970707
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314284-50-9, 5537-14-4
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314284-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic systems undergo selective oxidation under controlled conditions:

Reaction TypeConditionsReagentsProductsYieldSource
Ketone oxidationAcidic conditions, 80-100°CKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acid derivative65-70%
Piperazine ring oxidationO<sub>2</sub>, UV lightN-oxides40-50%
  • Mechanistic Insight : The ketone oxidizes to a carboxylic acid via a radical intermediate in acidic permanganate systems. Piperazine N-oxidation occurs through singlet oxygen-mediated pathways.

Reduction Reactions

Reductive transformations target nitro groups (in derivatives) and ketones:

Reaction TypeConditionsReagentsProductsYieldSource
Nitro → Amine reductionH<sub>2</sub> (1 atm), 25°CPd/CPrimary amine85-90%
Ketone → Alcohol reductionDry THF, 0°CLiAlH<sub>4</sub>Secondary alcohol75-80%
  • Key Finding : Catalytic hydrogenation preserves fluorophenyl rings while reducing nitro groups. Lithium aluminum hydride selectively reduces the ketone without affecting the piperazine.

Nucleophilic Substitution

Fluorine atoms on aromatic rings participate in SNAr reactions:

PositionNucleophileConditionsProductsYieldSource
2-FluorophenylNH<sub>3</sub> (aq.)120°C, 12h2-Aminophenyl derivative55%
4-FluorophenylNaSMeDMF, 60°C4-Methylthiophenyl derivative60%
  • SAR Note : Meta-substitution on fluorophenyl rings enhances electrophilicity, enabling efficient substitution .

Coupling Reactions

The piperazine nitrogen serves as a site for alkylation/acylation:

Reaction TypeReagentsProductsApplicationYieldSource
Alkylation4-Nitrobenzyl bromideN-Alkylated piperazineIntermediate for kinase inhibitors70%
AcylationAcetyl chlorideN-Acetyl derivativeProdrug synthesis80%

Hydrolysis Reactions

The ketone group undergoes hydrolysis under specific conditions:

MediumCatalystProductsRate Constant (k)Source
Basic (NaOH)Phase-transfer catalystCarboxylate salt2.1 × 10<sup>-3</sup> s<sup>-1</sup>
Acidic (HCl)Carboxylic acid1.7 × 10<sup>-3</sup> s<sup>-1</sup>

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventProductsQuantum Yield (Φ)Source
254 nmAcetonitrileFluorophenyl ring dimer0.32
365 nmMethanolPiperazine ring-opening product0.18

Biological Interactions

While not direct chemical reactions, these interactions inform reactivity:

  • ENAT1 Inhibition : Binds equilibrative nucleoside transporters via halogen-π interactions (K<sub>i</sub> = 120 nM) .

  • Leukotriene A4 Hydrolase Inhibition : Ketone oxygen coordinates catalytic zinc (IC<sub>50</sub> = 0.8 μM).

Reaction Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal RangeEffect on YieldSource
Temperature60-80°C±15% yield variation
pH6.5-7.5Prevents ketone decomposition
Solvent Polarityε > 20 (e.g., DMSO)Enhances nucleophilic substitution

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds with a piperazine moiety exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation . The specific compound (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone may enhance serotonin signaling, contributing to its potential use in treating depression and anxiety disorders.

Antipsychotic Potential

The structural similarity of this compound to known antipsychotic agents suggests it may possess antipsychotic properties. Studies on related compounds have demonstrated efficacy in managing symptoms of schizophrenia by modulating dopaminergic pathways . The dual action on serotonin and dopamine receptors positions this compound as a candidate for further investigation in psychopharmacology.

Case Studies

  • Antidepressant Efficacy : A study conducted on a series of piperazine derivatives showed that modifications at the phenyl position significantly impacted their ability to inhibit serotonin reuptake. The specific substitution of fluorine atoms was noted to enhance binding affinity to the serotonin transporter (SERT) compared to non-fluorinated analogs .
  • Anxiolytic Activity : In preclinical models, compounds similar to (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone demonstrated reduced anxiety-like behavior in rodent models when administered at low doses, suggesting a favorable safety profile for potential therapeutic use .
  • Antipsychotic Development : A recent investigation into novel antipsychotics highlighted the importance of fluorinated piperazine derivatives in improving pharmacokinetic properties while maintaining efficacy against psychotic symptoms . This aligns with the pharmacological profile expected from (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is known to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2. This activation can lead to various physiological effects, including modulation of pain, mood, and appetite .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with bulky substituents (e.g., benzhydryl) exhibit higher melting points (132–230°C) compared to simpler fluorophenyl derivatives .
  • Spectroscopy :
    • ¹⁹F NMR : Distinct signals for fluorine atoms at ~-115 to -120 ppm (aromatic F) and ~-60 ppm (sulfonyl F) .
    • HRMS : Molecular ion peaks ([M+H]⁺) confirm molecular weights (e.g., m/z 349.12 for the target compound) .

Enzyme Inhibition

  • Monoacylglycerol Lipase (MAGL): JNJ-42226314 shows potent MAGL inhibition (IC50 < 10 nM) due to its thiazole-carbonyl group enhancing target affinity .
  • Carbonic Anhydrase I : Nitrobenzenesulfonamide analogs (e.g., 4f in ) exhibit selective inhibition via sulfonamide-Zn²⁺ interactions .
  • Acetylcholinesterase (AChE) : Thiazolylhydrazone derivatives () demonstrate activity via piperazine-mediated binding to the catalytic site .

Antiviral Activity

  • HIV-2 Inhibition : β-Carboline derivatives (e.g., 7k) with 4-fluorophenyl-piperazine groups show EC50 values of 2.6 µM, comparable to nucleoside analogs .

Antimicrobial and Biofilm Modulation

  • Pseudomonas aeruginosa: Compound C3 () inhibits quorum sensing via 2-methoxyphenyl-piperazine substituents .

Key Comparative Insights

  • Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance metabolic stability but may reduce CNS penetration due to increased polarity .
  • Halogen Effects : Fluorine improves bioavailability and target affinity via C-F···H interactions, while bromine increases molecular weight and steric hindrance .
  • Piperazine Flexibility : Bulky substituents (e.g., benzhydryl) restrict conformational freedom, favoring selective receptor binding .

Biological Activity

The compound (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C16H17F2N2O
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 102391-98-0

The structure features a piperazine ring substituted with fluorophenyl groups, which is crucial for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.

Research indicates that (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone exhibits significant inhibitory effects on various enzymes and receptors. Notably, it has been studied for its role as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are essential for nucleotide synthesis and regulation of adenosine functions.

Key Findings:

  • Inhibition of ENTs : Studies have shown that analogues of this compound can selectively inhibit ENT2 over ENT1, suggesting a targeted approach in modulating nucleotide transport in cells .
  • Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. It demonstrated competitive inhibition with an IC50 value significantly lower than traditional inhibitors like kojic acid .

Biological Activity Data

Biological TargetActivity TypeIC50 Value (µM)Reference
Human equilibrative nucleoside transporters (ENTs)InhibitionNot specified
Tyrosinase (from Agaricus bisporus)Competitive Inhibition0.18

Case Study 1: Tyrosinase Inhibition

In a study focusing on the anti-melanogenic effects of piperazine derivatives, (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone was identified as a potent inhibitor of tyrosinase with an IC50 of 0.18 µM, making it approximately 100-fold more effective than kojic acid . This suggests potential applications in treating hyperpigmentation disorders.

Case Study 2: Selective ENTs Inhibition

Another investigation into the structure-activity relationship of piperazine analogues highlighted that certain modifications could enhance selectivity towards ENT2. This selectivity could be beneficial in developing therapies targeting conditions related to nucleotide dysregulation, such as certain cancers and metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone and related analogs?

  • Answer : A two-step nucleophilic aromatic substitution strategy is often used. For example, 4-fluoronitrobenzene can react with 1-(2-furoyl)piperazine in acetonitrile with K₂CO₃ at 70°C, followed by nitro group reduction to yield analogs . Alternatively, benzoyl chlorides react with 1-(4-fluorobenzyl)piperazine in DCM using DIPEA as a base, followed by crystallization or flash chromatography for purification . Reaction conditions (solvent, temperature, base) critically influence yields and purity.

Q. How are structural and purity characteristics of this compound validated in synthetic workflows?

  • Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR peaks at δ 7.32–7.00 ppm (aromatic protons) and δ 3.82–2.39 ppm (piperazine and alkyl chains) are typical . Melting points (e.g., 81–82°C for related derivatives) and thin-layer chromatography (Rf values like 0.39–0.50) assess purity .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is employed. Data refinement uses SHELX software (e.g., SHELXL for anisotropic displacement parameters) . For example, orthorhombic crystal systems (space group P212121) with unit cell parameters a = 8.8550 Å, b = 12.827 Å, c = 22.432 Å are reported for analogs .

Advanced Research Questions

Q. How do substituent variations on the phenyl/piperazine rings influence pharmacological activity?

  • Answer : Fluorine substitution enhances metabolic stability and target affinity. For instance, replacing 4-fluorophenyl with 2,4-difluorophenyl increases lipophilicity, potentially improving blood-brain barrier penetration . Conversely, hydroxyl groups (e.g., 4-hydroxyphenyl) improve solubility but may reduce receptor binding . Activity correlations require in vitro assays (e.g., MAGL inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake). For example, discrepancies in MAGL inhibition potency between analogs may arise from off-target effects, resolved via selectivity profiling against related hydrolases . Structural analogs with CAS numbers 1624460-64-5 and 945173-43-3 show divergent bioactivities despite similar synthetic routes, necessitating molecular docking studies .

Q. How are computational methods integrated into the design of novel derivatives?

  • Answer : Density functional theory (DFT) optimizes geometry for docking into target proteins (e.g., SARS-CoV-2 main protease). Molecular dynamics simulations assess binding stability of methanone derivatives, such as (5-bromopyridin-3-yl)-substituted analogs . QSAR models correlate electronic parameters (Hammett σ constants) with inhibitory activity .

Q. What experimental approaches characterize intermolecular interactions in crystalline forms?

  • Answer : Hydrogen-bonding networks (C–H···O/F) and π-π stacking are analyzed via Hirshfeld surfaces. For example, the E-configuration of the propenone moiety in (E)-3-(2-ethoxyphenyl) derivatives is stabilized by intramolecular C–H···O bonds, confirmed via SC-XRD . Thermal ellipsoid plots (ORTEP-3) visualize anisotropic displacement .

Methodological Notes

  • Synthesis Optimization : Reproducibility issues (e.g., yield variations in nitro reductions ) require strict control of stoichiometry, solvent polarity, and reaction time.
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Crystallography : Merge Friedel pairs to address chirality ambiguities in non-centrosymmetric space groups .

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